3-(2,4-Difluorobenzoyl)thiophene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

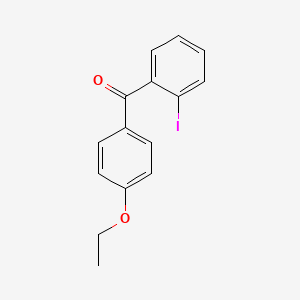

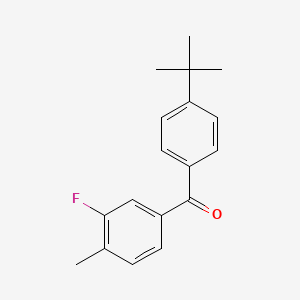

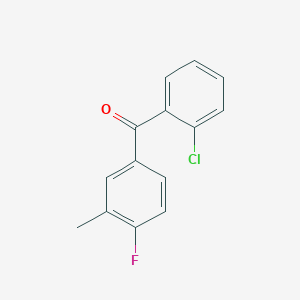

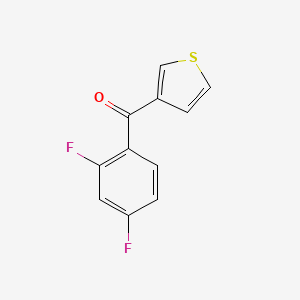

“3-(2,4-Difluorobenzoyl)thiophene” is a chemical compound with the molecular formula C11H6F2OS . It is a product offered by several chemical suppliers .

Molecular Structure Analysis

The molecular weight of “this compound” is 224.23 g/mol . The structure consists of a thiophene ring attached to a 2,4-difluorobenzoyl group .Chemical Reactions Analysis

Thiophene derivatives, including “this compound”, can undergo various chemical reactions . These include reactions with sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives .Physical and Chemical Properties Analysis

“this compound” is predicted to have a density of 1.355 g/cm3 and a boiling point of 334.2°C . It is soluble in most organic solvents but slightly soluble in water .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis Methodology : A study by David et al. (2005) presents a method for synthesizing 2-arylbenzo[b]thiophenes, which includes compounds related to 3-(2,4-Difluorobenzoyl)thiophene. This process involves aromatic nucleophilic substitution and Heck-type coupling, yielding 2-aryl-3-amino or phenoxybenzo[b]thiophenes (David et al., 2005).

Fluorescent Polythiophenes : Coelho et al. (2015) synthesized fluorescent nitrobenzoyl polythiophenes, which demonstrates the potential of thiophene derivatives in creating luminescent materials. These could be linked to applications in electronic and photophysical properties (Coelho et al., 2015).

Crystal Structure Analysis : Nagaraju et al. (2018) focused on the synthesis and crystal structure of a thiophene derivative, highlighting the diverse applications of thiophene-based compounds in material science and pharmaceuticals. This indicates the structural importance of such compounds in various scientific fields (Nagaraju et al., 2018).

Optical Properties of Poly(thiophene)s : Li et al. (2002) explored the postfunctionalization of poly(3-hexylthiophene) to study the effects of functional groups on the optical properties of poly(thiophene)s. This research is relevant for understanding how modifications in thiophene structures can impact their application in optical technologies (Li et al., 2002).

Biological and Pharmaceutical Applications

Antitumor Evaluation : Mohareb et al. (2010) synthesized heterocyclic compounds derived from a thiophene derivative, which exhibited high antiproliferative activity in in vitro cancer cell line screenings. This suggests potential applications in cancer therapy (Mohareb et al., 2010).

Antibacterial and Antifungal Agents : Masih et al. (2021) investigated 3-halobenzo[b]thiophene derivatives for their antimicrobial activities. This highlights the potential of thiophene-based compounds in developing new classes of antibiotics (Masih et al., 2021).

Tubulin Inhibitors : Romagnoli et al. (2006) conducted a study on thiophene derivatives as tubulin inhibitors, showing significant antiproliferative activity and potential as anticancer agents (Romagnoli et al., 2006).

Chemical Reactions and Mechanisms

Bromination Reaction Selectivity : Wu et al. (2013) studied the bromination selectivity of 5-diarylamino-2-methylbenzo[b]thiophene, a triphenylamine-based charge-transporting material, which is crucial for understanding the chemical behavior of similar thiophene derivatives (Wu et al., 2013).

Pyrolysis Mechanism of Thiophenes : Li et al. (2021) investigated the pyrolysis mechanism of 3-ethynylebenzo[b]thiophene, a key intermediate in thiophene pyrolysis, providing insights into the thermal behavior of thiophene derivatives (Li et al., 2021).

Zukünftige Richtungen

Thiophene derivatives, including “3-(2,4-Difluorobenzoyl)thiophene”, have potential applications in various fields such as organic electronics, solar cells, electrochromic devices, organic field-effect transistors, and organic light-emitting diodes . They also play a vital role in medicinal chemistry to improve advanced compounds with a variety of biological effects .

Eigenschaften

IUPAC Name |

(2,4-difluorophenyl)-thiophen-3-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F2OS/c12-8-1-2-9(10(13)5-8)11(14)7-3-4-15-6-7/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIMSOFJTUIJKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)C2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641859 |

Source

|

| Record name | (2,4-Difluorophenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-60-3 |

Source

|

| Record name | (2,4-Difluorophenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.